1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid
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Overview
Description
1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl, cyclopentyl, and hydroxy groups. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure and different biological functions.
Indole-3-carboxaldehyde: Another indole derivative with potential anticancer properties.
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid: A structurally similar compound with different substituents affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-benzyl-2-cyclopentyl-5-hydroxyindole-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO3/c23-16-10-11-18-17(12-16)19(21(24)25)20(15-8-4-5-9-15)22(18)13-14-6-2-1-3-7-14/h1-3,6-7,10-12,15,23H,4-5,8-9,13H2,(H,24,25) |
InChI Key |
LFJZDHLVZHNVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C3=C(N2CC4=CC=CC=C4)C=CC(=C3)O)C(=O)O |
Origin of Product |
United States |
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